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molecular formula C14H19ClO2 B8527230 1-(3-Chloro-4-cyclohexylphenyl)ethane-1,2-diol CAS No. 52506-85-1

1-(3-Chloro-4-cyclohexylphenyl)ethane-1,2-diol

Cat. No. B8527230
M. Wt: 254.75 g/mol
InChI Key: LGIFRBHMJZEXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04150148

Procedure details

To lithium aluminum hydride solution (3.9 M; 120 ml) diluted with anhydrous ether (750 ml) is added dropwise 150 g of ethyl 3-chloro-4-cyclohexylphenylglyoxylate with stirring, under nitrogen. The mixture is diluted with 250 ml of ether, and is stirred for 2 hours. The reaction mixture is acidified with 10% hydrochloric acid (450 ml) and extracted with ether/tetrahydrofuran. The aqueous fraction is washed three times with 50 ml portions of ether. The combined ether fractions are washed with water until neutral to litmus, and is dried over potassium carbonate. The ether is removed and the residue is triturated with n-hexane, filtered and air-dried to give 1-(3-chloro-4-cyclohexylphenyl)-1,2-ethanediol.
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
ethyl 3-chloro-4-cyclohexylphenylglyoxylate
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([C:20](=[O:26])[C:21](OCC)=[O:22])[CH:11]=[CH:12][C:13]=1[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.Cl>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH:20]([OH:26])[CH2:21][OH:22])[CH:11]=[CH:12][C:13]=1[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
750 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ethyl 3-chloro-4-cyclohexylphenylglyoxylate
Quantity
150 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C1CCCCC1)C(C(=O)OCC)=O
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring, under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether/tetrahydrofuran
WASH
Type
WASH
Details
The aqueous fraction is washed three times with 50 ml portions of ether
WASH
Type
WASH
Details
The combined ether fractions are washed with water until neutral to litmus, and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The ether is removed
CUSTOM
Type
CUSTOM
Details
the residue is triturated with n-hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C1CCCCC1)C(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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